(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
“(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide” is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . The compound also contains an ethoxyethyl group, a methoxy group, and an iodobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, along with the attached ethoxyethyl, methoxy, and iodobenzamide groups . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in condensation reactions, and undergo electrophilic substitution . The presence of the ethoxyethyl, methoxy, and iodobenzamide groups could also influence the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability . The ethoxyethyl and methoxy groups could influence its solubility, while the iodobenzamide group could affect its reactivity .
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles in Drug Development : Benzothiazole derivatives are highlighted for their broad spectrum of pharmacological activities. They possess anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Their versatility and less toxic effects make benzothiazoles a significant focus in medicinal chemistry, offering a basis for developing new therapeutic agents (Bhat & Belagali, 2020; Kamal et al., 2015).
Antioxidant and Anti-inflammatory Applications
Benzofused Thiazole Derivatives : Research on benzofused thiazole derivatives has explored their potential as antioxidant and anti-inflammatory agents. The synthesis and pharmacological evaluation of these compounds indicate promising applications in combating oxidative stress and inflammation, highlighting the potential of thiazole derivatives in developing new therapeutic strategies (Raut et al., 2020).
Future Directions
Future research on this compound could involve exploring its potential biological activities, studying its reactivity and chemical behavior, and developing methods for its synthesis . These studies could contribute to our understanding of benzothiazoles and their derivatives, and potentially lead to the development of new drugs or materials .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOBLUYSQNYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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